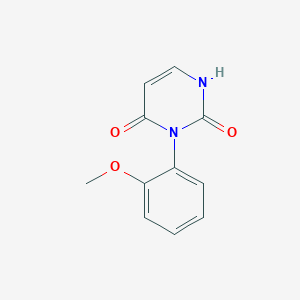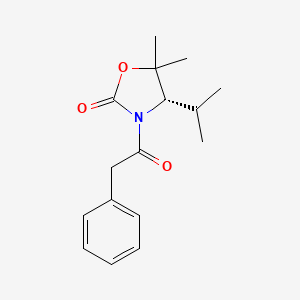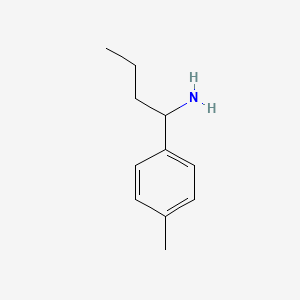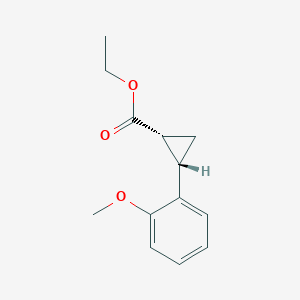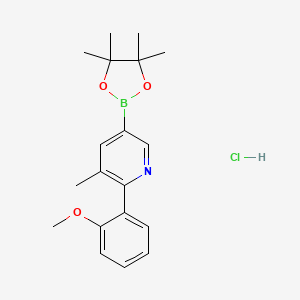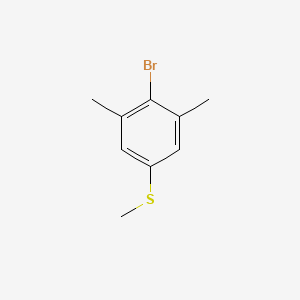
4-Bromo-3,5-dimethylthioanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3,5-dimethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11BrS. It is characterized by the presence of a bromine atom, two methyl groups, and a methylsulfane group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-dimethylphenyl)(methyl)sulfane typically involves the bromination of 3,5-dimethylphenyl(methyl)sulfane. One common method includes the use of N-Bromosuccinimide (NBS) in acetonitrile at temperatures ranging from 0 to 20°C for 18 hours . This reaction selectively introduces a bromine atom at the para position relative to the methylsulfane group.
Industrial Production Methods
While specific industrial production methods for (4-Bromo-3,5-dimethylphenyl)(methyl)sulfane are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-3,5-dimethylphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methylsulfane group can be oxidized to a sulfone group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: The major product is (4-Bromo-3,5-dimethylphenyl)(methyl)sulfone.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3,5-dimethylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-3,5-dimethylphenyl)(methyl)sulfane depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methylsulfane group is converted to a sulfone through the transfer of oxygen atoms from the oxidizing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane
- (4-Bromo-3-methylphenyl)(methyl)sulfane
- 4-Bromophenyl methyl sulfone
Uniqueness
(4-Bromo-3,5-dimethylphenyl)(methyl)sulfane is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This structural arrangement makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C9H11BrS |
|---|---|
Molekulargewicht |
231.15 g/mol |
IUPAC-Name |
2-bromo-1,3-dimethyl-5-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11BrS/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 |
InChI-Schlüssel |
RGOABFZHBHXWKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Br)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine](/img/structure/B13343677.png)
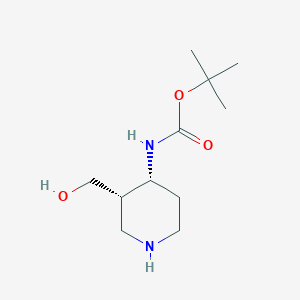
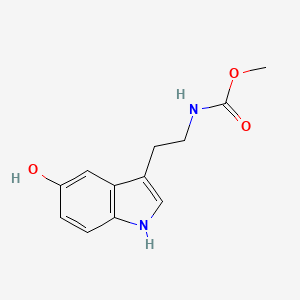


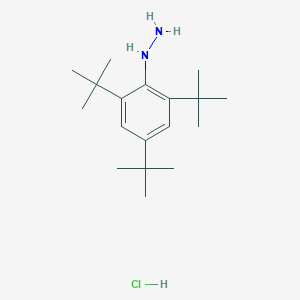
![9-Benzyl 4-(tert-butyl) 3-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13343724.png)
